2,5-Bis(trifluoromethyl)fluorobenzene

Description

Molecular Geometry and Bonding Characteristics

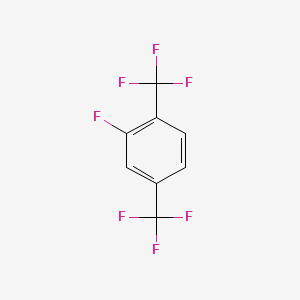

2,5-Bis(trifluoromethyl)fluorobenzene (C₈H₃F₇) features a benzene ring substituted with fluorine at the 2-position and two trifluoromethyl (-CF₃) groups at the 1- and 4-positions (equivalent to 2-fluoro-1,4-bis(trifluoromethyl)benzene). The molecule adopts a planar aromatic core, with slight distortions due to steric and electronic effects from the substituents. Key structural parameters include:

The trifluoromethyl groups exhibit nearly free rotation around the C–C bond axis, while steric repulsion between adjacent -CF₃ and fluorine substituents introduces subtle non-planarity. X-ray crystallographic data from related polyfluorinated benzene derivatives confirm that -CF₃ groups maintain bond lengths consistent with strong σ-withdrawing character.

Properties

IUPAC Name |

2-fluoro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGRJEBZBWYSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Bis(trifluoromethyl)fluorobenzene generally involves the introduction of trifluoromethyl groups onto a fluorobenzene core. Two main strategies are employed:

- Direct trifluoromethylation of fluorobenzene derivatives

- Functional group transformations starting from 1,4-bis(trifluoromethyl)benzene

Preparation via Nitration and Subsequent Reduction (Indirect Route)

One well-documented industrially relevant method starts from 1,4-bis(trifluoromethyl)benzene , which undergoes nitration to form 2,5-bis(trifluoromethyl)nitrobenzene , followed by reduction to the corresponding aniline and further transformations to introduce fluorine.

Nitration of 1,4-Bis(trifluoromethyl)benzene

- Reagents: Concentrated nitric acid and sulfuric acid or fuming sulfuric acid as solvent.

- Conditions: Temperature ranges from 70°C to 105°C; reaction times vary from 8 to 10 hours.

- Solvent: Sulfuric acid concentration is critical; optimal concentration is 91-100% sulfuric acid or fuming sulfuric acid with 0-20% sulfur trioxide.

- Yields: Vary depending on conditions, with yields up to 70.3% reported.

- Purity: High purity (~99.6% by GC) can be achieved after workup and distillation.

Reaction Summary Table:

| Parameter | Condition/Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitric acid concentration | 96-100 mass % | 58.0-70.3 | ~99.6 |

| Sulfuric acid concentration | 91-100 mass % or fuming sulfuric acid | 32.5-68.7 | - |

| Temperature | 70-90°C | - | - |

| Reaction time | 8-10 hours | - | - |

Note: Higher sulfur trioxide content in fuming sulfuric acid tends to decrease yield (e.g., 24% SO3 gave a yield of 32.5%).

Reduction to 2,5-Bis(trifluoromethyl)aniline

- Catalyst: Raney Nickel

- Conditions: Hydrogen gas atmosphere, 70-90°C, 8 hours

- Yield: Approximately 73%

- Purity: 99.4% by GC analysis

This intermediate can be further transformed to introduce fluorine substituents or other functional groups as needed.

Direct Trifluoromethylation Using Grignard Reagents

An alternative synthetic approach involves direct trifluoromethylation of halogenated fluorobenzenes using trifluoromethyl magnesium bromide (a Grignard reagent).

- Starting Material: 3,5-dibromo-1-fluorobenzene

- Reagent: Trifluoromethyl magnesium bromide

- Conditions: Anhydrous environment to prevent Grignard reagent decomposition

- Industrial Scale: Similar methods are scaled up with optimization for yield and purity

- Purification: Distillation and crystallization are used to achieve high purity

This method allows for regioselective introduction of trifluoromethyl groups ortho and para to the fluorine atom.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration of 1,4-bis(trifluoromethyl)benzene | 1,4-bis(trifluoromethyl)benzene | HNO3, H2SO4 or fuming H2SO4, 70-105°C | 58-70 | High purity, industrially scalable | Requires strong acids, side reactions possible |

| Reduction of nitro intermediate | 2,5-bis(trifluoromethyl)nitrobenzene | Raney Nickel, H2, 70-90°C | ~73 | High yield, clean reduction | Additional step, catalyst handling |

| Grignard trifluoromethylation | 3,5-dibromo-1-fluorobenzene | CF3MgBr, anhydrous conditions | Not explicitly reported | Direct introduction, regioselective | Sensitive reagents, requires dry conditions |

Research Findings and Notes

- The nitration process is sensitive to acid concentration and temperature; excessive sulfur trioxide content reduces yield due to side reactions such as sulfonation.

- Use of fuming sulfuric acid with controlled sulfur trioxide content (up to 20%) offers a balance between reactivity and selectivity.

- The reduction step using Raney Nickel is efficient and yields high-purity aniline derivatives, which serve as versatile intermediates.

- Grignard reagent-based trifluoromethylation provides a direct route but requires stringent anhydrous conditions and careful handling of reagents.

- Industrial processes favor methods that minimize hazardous waste and use readily available starting materials, making nitration-based routes preferable despite the need for strong acids.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO3 + H2SO4/fuming H2SO4 | 70-105 | 8-10 | 58-70 | ~99.6 | Optimal sulfuric acid concentration critical |

| Workup and Extraction | Dichloromethane extraction, NaOH wash | Room temp | - | - | - | Removes acid residues and impurities |

| Reduction to Aniline | Raney Nickel, H2 | 70-90 | 8 | ~73 | 99.4 | Clean reduction, catalyst filtration required |

| Grignard Trifluoromethylation | CF3MgBr, anhydrous solvent | Not specified | Not specified | Not reported | High | Requires dry conditions, direct trifluoromethylation |

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups and fluorine atom influence the reactivity of the benzene ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine). Reaction conditions typically involve the use of a Lewis acid catalyst and controlled temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro or halogenated derivatives, while oxidation and reduction reactions can produce various functionalized benzene compounds .

Scientific Research Applications

Structure and Composition

- Molecular Formula: C8H3F7

- Molecular Weight: 232.10 g/mol

- CAS Number: 887268-08-8

The presence of trifluoromethyl groups significantly enhances the electron-withdrawing capacity of the compound, contributing to its thermal stability and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 70-71 °C (15 mmHg) |

| Density | 1.467 g/mL at 25 °C |

| Refractive Index | 1.432 |

Organic Synthesis

2,5-Bis(trifluoromethyl)fluorobenzene serves as a valuable building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:

- Substitution Reactions: The fluorine atom and trifluoromethyl groups can be substituted with other functional groups.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

Case Study: Synthesis of Functional Materials

Research has demonstrated that this compound can be used to synthesize new materials with tailored properties. For instance, it has been utilized in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.

Medicinal Chemistry

The compound is also investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological profiles of various compounds due to its lipophilicity.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against drug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This has implications for the development of new antibiotics.

Agricultural Chemistry

This compound is utilized as an intermediate in the synthesis of agrochemicals. Its stability under various environmental conditions makes it a suitable candidate for developing pesticides and herbicides that require robust performance.

Case Study: Synthesis of Agrochemicals

A notable application involves the use of this compound as an intermediate in the production of novel herbicides that target specific pathways in plants while minimizing impact on non-target species. This approach aligns with sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)fluorobenzene involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluoromethyl groups and fluorine atom can influence the compound’s reactivity, stability, and binding affinity to specific targets. In pharmaceutical applications, these functional groups can enhance the compound’s lipophilicity, metabolic stability, and bioavailability .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The electron-withdrawing -CF₃ groups reduce electron density on the benzene ring, enhancing stability against electrophilic substitution. This property is exploited in MOFs for gas storage and catalysis .

- Boiling Points : Nitrile derivatives (e.g., 2,5-bis(trifluoromethyl)benzonitrile) exhibit higher boiling points (~194°C) compared to halogenated analogs due to stronger dipole interactions .

- Pharmaceutical Relevance : The 2,5-bis(trifluoromethyl)phenyl group is metabolically resistant, as seen in dutasteride impurities, where it persists through hepatic CYP3A4-mediated pathways .

Research Findings and Industrial Relevance

- MOF Synthesis : 2,5-Bis(trifluoromethyl)terephthalic acid enhances MOF hydrophobicity, improving performance in water-adsorption applications .

- Drug Metabolism : Derivatives like 2,5-bis(trifluoromethyl)-7-benzyloxycoumarin are selective substrates for CYP3A4, aiding in drug interaction studies .

- Environmental Impact: Degradation products of trifluoromethylated pesticides (e.g., 2-nitro-4-(trifluoromethyl)phenol) highlight the need for bioremediation strategies .

Biological Activity

2,5-Bis(trifluoromethyl)fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological profiles, including improved potency and selectivity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

This compound (C8H3F7) is characterized by the presence of two trifluoromethyl groups (-CF3) attached to a fluorobenzene ring. This configuration not only influences its electronic properties but also enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of fluorinated compounds. For instance, derivatives of this compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.25 to 1 µg/mL, indicating significant potency compared to standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 - 1 | MRSA |

| Salicylanilide derivatives | 0.25 - 0.5 | MRSA |

| Vancomycin | ~1 | MRSA |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The selectivity index (SI), which measures the toxicity to host cells versus bacterial cells, is crucial for determining the safety profile of potential therapeutic agents. Compounds with an SI greater than 10 are considered promising candidates for further development .

Table 2: Cytotoxicity and Selectivity Index

| Compound | SI Value | Cell Line Tested |

|---|---|---|

| This compound | >10 | Vero cells (ATCC CCL-81) |

| Salicylanilide derivatives | >10 | Vero cells |

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of biofilm formation. Studies indicate that this compound can significantly reduce pre-formed biofilms of S. aureus, which is critical in combating chronic infections where biofilms protect bacteria from conventional treatments .

Case Studies

In a notable study evaluating the efficacy of fluorinated compounds against resistant bacterial strains, researchers found that the incorporation of trifluoromethyl groups markedly enhanced the activity of salicylanilide derivatives. These findings suggest that similar modifications in this compound could lead to improved antibacterial agents .

Q & A

Q. What are the established synthetic routes for preparing 2,5-bis(trifluoromethyl)fluorobenzene derivatives, and what are their respective advantages?

Methodological Answer: Synthesis of this compound derivatives typically involves halogenation or functionalization of pre-substituted benzene rings. Key approaches include:

- Electrophilic Aromatic Substitution (EAS): Trifluoromethyl groups are introduced via radical trifluoromethylation or using CF₃-containing reagents (e.g., Umemoto’s reagent) under controlled conditions. Fluorination is achieved using fluorinating agents like Selectfluor™ .

- Multi-Step Synthesis: For example, 2,5-bis(trifluoromethyl)terephthalic acid is synthesized in two steps: (1) perfluoroalkylation of terephthalic acid derivatives, followed by (2) hydrolysis and purification (HPLC >95% purity, NMR validation) .

- Coordination Chemistry: Solvothermal reactions with metal salts (e.g., ZnCl₂) and auxiliary ligands (e.g., bipyridine) yield coordination polymers, as demonstrated for 2,5-bis(trifluoromethyl)terephthalic acid .

Advantages:

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-Ray Diffraction (XRD): Determines crystal structures of coordination polymers, revealing bond lengths and angles (e.g., Zn-O bonds at ~2.0 Å in [Zn(L)₂(4,4'-bipy)(H₂O)]ₙ) .

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and detects inorganic residues .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (e.g., decomposition >250°C for metal complexes) .

Data Interpretation Tips:

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store at 0–6°C in airtight containers to prevent moisture absorption .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Toxicity Data:

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The CF₃ groups reduce electron density on the benzene ring, stabilizing intermediates in Suzuki-Miyaura couplings. This enhances reactivity with electron-rich aryl boronic acids .

- Steric Effects: The meta-CF₃ groups create steric hindrance, favoring para-substitution in electrophilic reactions .

- Case Study: In Pd-catalyzed couplings, 2,5-bis(trifluoromethyl)bromobenzene exhibits higher yields (~85%) compared to non-fluorinated analogs due to improved oxidative addition kinetics .

Experimental Design:

- Optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₄).

- Monitor reaction progress via GC-MS or TLC.

Q. What strategies can resolve contradictions in reported crystallographic data for coordination polymers derived from 2,5-bis(trifluoromethyl)terephthalic acid?

Methodological Answer:

- Multi-Technique Validation: Combine XRD with powder diffraction and FT-IR to confirm phase purity and ligand coordination modes .

- Computational Refinement: Use density functional theory (DFT) to optimize crystal structures and reconcile bond-length discrepancies (e.g., C-F vs. C-C distances) .

- Data Reproducibility: Ensure consistent synthesis conditions (e.g., solvothermal temperature: 120°C, 72 hours) .

Example:

Q. How can computational chemistry methods predict the electronic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics (MD): Model solvent interactions (e.g., DMSO) to predict solubility trends .

- Case Study: For 2,5-bis(trifluoromethyl)bromobenzene, DFT predicted a dipole moment of 3.2 D, consistent with experimental dielectric constant measurements .

Software Tools:

- Gaussian 16 (DFT), VMD (visualization), GROMACS (MD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.